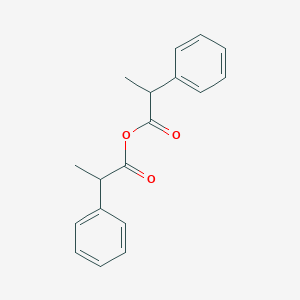
1-Benzoyl-4-hydroxypyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-hydroxypyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-Benzoyl-4-hydroxypyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-benzoyl amino acids under acidic or basic conditions. Another approach is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective access to the desired pyrrolidinone . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
1-Benzoyl-4-hydroxypyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a scaffold for the development of new drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways .
Comparación Con Compuestos Similares
1-Benzoyl-4-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the benzoyl and hydroxyl groups, resulting in different biological activities.
1-Benzyl-4-hydroxypyrrolidin-2-one: Similar structure but with a benzyl group instead of a benzoyl group, leading to variations in its chemical reactivity and biological properties.
4-Hydroxypyrrolidin-2-one: Lacks the benzoyl group, which affects its overall stability and reactivity
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1-benzoyl-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 |
Clave InChI |
JLZXTPTWMGBHEU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


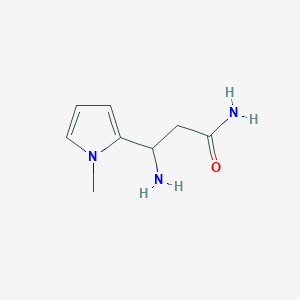


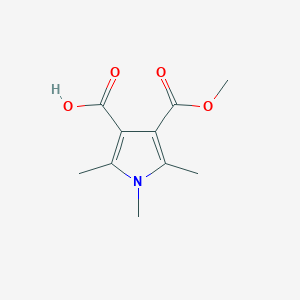
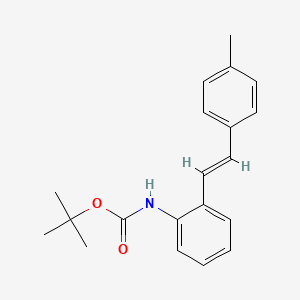
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
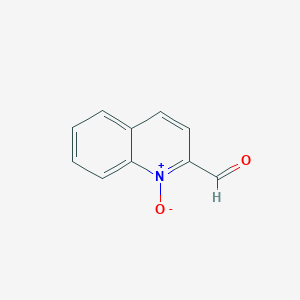
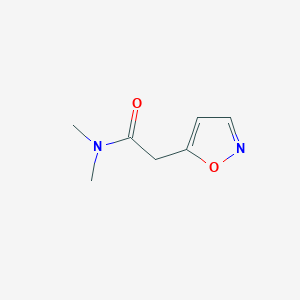
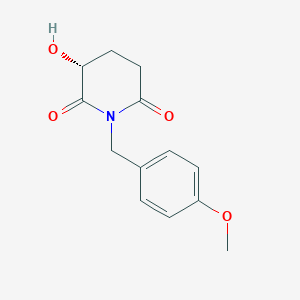
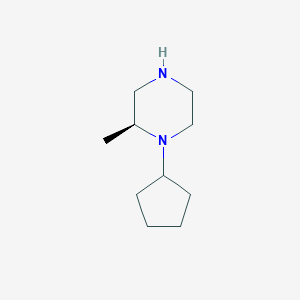
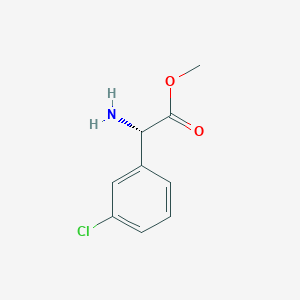
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)
